3-Mercapto-2-ethylpropanol
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Overview
Description
3-Mercapto-2-ethylpropanol is an organic compound with the molecular formula C5H12OS. It belongs to the class of thiols, which are sulfur analogs of alcohols. The compound is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to a branched carbon chain. Thiols are known for their strong and often unpleasant odors, and this compound is no exception .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercapto-2-ethylpropanol can be synthesized through various methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis. Another method includes the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an S_N2 reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sodium hydrosulfide and an appropriate alkyl halide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-ethylpropanol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Various substituted thiols and ethers
Scientific Research Applications
3-Mercapto-2-ethylpropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein structures due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Mercapto-2-ethylpropanol involves its ability to interact with various molecular targets through the formation of disulfide bonds. This interaction can affect the structure and function of proteins and enzymes, leading to changes in biological activity. The compound can also act as a nucleophile in chemical reactions, participating in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-1-propanol: Similar structure but with a different carbon chain length.
Ethanethiol: A simpler thiol with a shorter carbon chain.
1-Butanethiol: Another thiol with a different carbon chain structure.
Uniqueness
3-Mercapto-2-ethylpropanol is unique due to its branched carbon chain and the presence of both a mercapto and a hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler thiols .
Properties
CAS No. |
144686-31-7 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
InChI Key |
WPGXWRDNSGSYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)CS |
Origin of Product |
United States |
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